molecular formula C12H14N6O B13640550 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

Cat. No.: B13640550
M. Wt: 258.28 g/mol
InChI Key: ILTDRUPVTKOLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a chemical compound known for its unique structure and properties. It is often used in research settings, particularly in the fields of chemistry and biology. The compound consists of a piperazine ring attached to a benzoyl group, which is further connected to a tetrazole ring. This structure imparts specific chemical and physical properties that make it valuable for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine typically involves the reaction of 4-(1H-tetrazol-1-yl)benzoic acid with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring is known to interact with metal ions, which can influence the compound’s activity in biological systems .

Comparison with Similar Compounds

  • 1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine
  • 1-[4-(1H-tetrazol-1-yl)benzoyl]morpholine
  • 1-[4-(1H-tetrazol-1-yl)benzoyl]pyrrolidine

Comparison: 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is unique due to its specific combination of the piperazine ring and the tetrazole group. This structure imparts distinct chemical and biological properties, making it more versatile compared to its analogs. The presence of the piperazine ring enhances its solubility and stability, while the tetrazole group contributes to its reactivity and binding affinity .

Properties

Molecular Formula

C12H14N6O

Molecular Weight

258.28 g/mol

IUPAC Name

piperazin-1-yl-[4-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C12H14N6O/c19-12(17-7-5-13-6-8-17)10-1-3-11(4-2-10)18-9-14-15-16-18/h1-4,9,13H,5-8H2

InChI Key

ILTDRUPVTKOLMV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.